
3-Hydroxy-5-chloroisobenzofuran-1(3h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5-chloroisobenzofuran-1(3h)-one is a chemical compound belonging to the class of benzofuran derivatives It is characterized by the presence of a chlorine atom at the 5th position, a hydroxyl group at the 3rd position, and a lactone ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-chloroisobenzofuran-1(3h)-one typically involves the chlorination of 3-hydroxy-3H-isobenzofuran-1-one. One common method is the reaction of 3-hydroxy-3H-isobenzofuran-1-one with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of the hydroxyl group with a chlorine atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-chloroisobenzofuran-1(3h)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 5-chloro-3-oxo-3H-isobenzofuran-1-one.
Reduction: The compound can be reduced to form 5-chloro-3-hydroxy-3H-isobenzofuran-1-ol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 5-chloro-3-oxo-3H-isobenzofuran-1-one.
Reduction: 5-chloro-3-hydroxy-3H-isobenzofuran-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-5-chloroisobenzofuran-1(3h)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in research to study its effects on various biological pathways and its potential as a bioactive compound.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-chloroisobenzofuran-1(3h)-one involves its interaction with specific molecular targets. The hydroxyl group and the chlorine atom play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-hydroxy-3H-isobenzofuran-1-one: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
7-chloro-3-hydroxy-3H-isobenzofuran-1-one: Chlorine atom is at a different position, leading to different reactivity and biological activity.
3-hydroxy-5-methoxy-3H-isobenzofuran-1-one: Contains a methoxy group instead of a chlorine atom, affecting its chemical properties and applications.
Uniqueness
3-Hydroxy-5-chloroisobenzofuran-1(3h)-one is unique due to the specific positioning of the chlorine atom and hydroxyl group, which confer distinct chemical reactivity and potential biological activity. Its unique structure makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H5ClO3 |
|---|---|
Molecular Weight |
184.57 g/mol |
IUPAC Name |
5-chloro-3-hydroxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H5ClO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3,8,11H |
InChI Key |
NXQWJRQHEAHYRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(OC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2'-Nitro-N,N-diphenyl-[1,1'-biphenyl]-4-amine](/img/structure/B8652441.png)
![1-acetyl-3-trifluoromethyl-5,6-dihydro-8H-imidazo[1,5-a]pyrazine-7-carboxylic acid tert-butyl ester](/img/structure/B8652446.png)
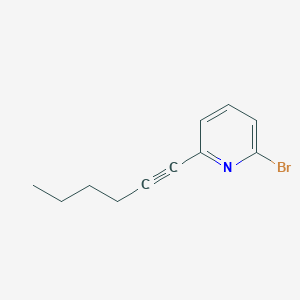
![3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(1R)-2-methoxy-1-methyl-ethoxy]-N-(5-methylpyrazin-2-yl)benzamide](/img/structure/B8652465.png)
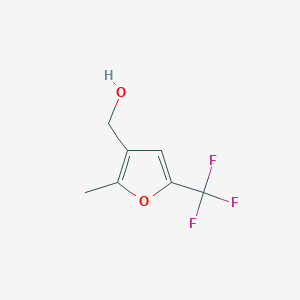
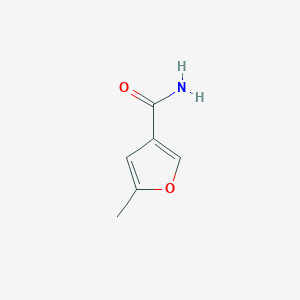
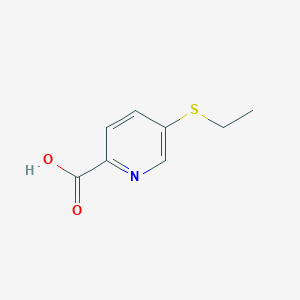
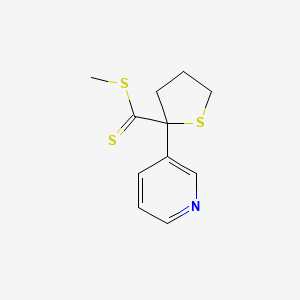
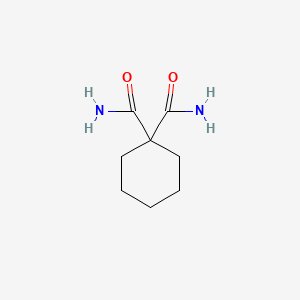

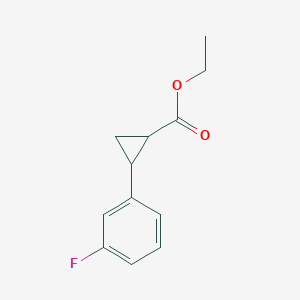
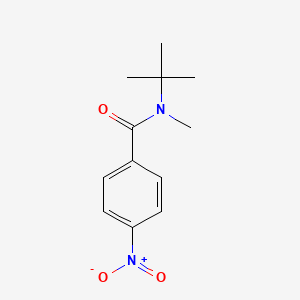
![Propan-2-ol, 1-tert-butylamino-3-[4-(1,2,3-thiadiazol-4-yl)phenoxy]-](/img/structure/B8652521.png)
